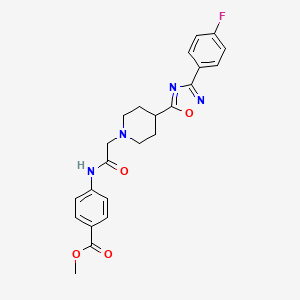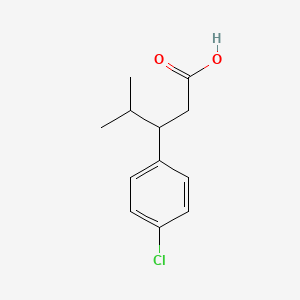
3-(4-Chlorophenyl)-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Chlorophenyl)propionic acid” is a monocarboxylic acid derivative . It is also known as “p-Chlorohydrocinnamic acid” and has the molecular formula C9H9ClO2 .
Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)propionic acid” consists of a propionic acid group attached to a 4-chlorophenyl group . The molecular weight is 184.62 .
Physical And Chemical Properties Analysis
“3-(4-Chlorophenyl)propionic acid” is a white to off-white solid with a melting point of 127-131 °C (lit.) . It has a density of 1.1989 (rough estimate) and a refractive index of 1.5242 (estimate) .
Scientific Research Applications
Mixed Metal–Organic Frameworks (MMOFs) Synthesis
3-(4-Methylthiophenyl)pentane-2,4-dione, a compound structurally similar to 3-(4-Chlorophenyl)-4-methylpentanoic acid, has been utilized in the synthesis of MMOFs. These frameworks exhibit semiporous characteristics and have potential applications in gas storage, separation, and catalysis (Gildenast et al., 2020).
Advanced Oxidation Processes for Water Treatment
The oxidative degradation of aqueous organic pollutants, such as 4-chlorophenol, has been achieved through the Fenton-like oxidation process, indicating the potential for treating water contaminated with organic pollutants (Bokare & Choi, 2011).
Antibacterial Applications
Compounds structurally related to this compound have demonstrated antibacterial activity against a range of Gram-positive bacteria, highlighting their potential as antibacterial agents (Kim et al., 2012).
Photoelectrochemical Sensing
A study on BiPO4/BiOCl heterojunctions for detecting 4-chlorophenol in water suggests that related compounds could have applications in environmental monitoring and the development of sensitive photoelectrochemical sensors (Yan et al., 2019).
Electrochemical Properties and Supercapacitor Applications
N‑benzoyl derivatives of isoleucine, including compounds with a structure similar to this compound, have been studied for their electrochemical properties and potential applications in supercapacitors, highlighting the role of functional groups in enhancing electrochemical performance (Kowsari et al., 2018).
Environmental Analysis of Alcoholic Beverages
Analytical methods have been developed for determining methylpentanoic acids, including 4-methylpentanoic acid, in wines and other alcoholic beverages, pointing towards applications in quality control and the study of flavor compounds (Gracia-Moreno et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as sr-9009, a rev-erb agonist, have been shown to target nuclear receptor subfamily 1 group d member 1 and nuclear receptor subfamily 1 group d member 2 . These receptors play a crucial role in regulating circadian rhythms and metabolic processes in cells .
Biochemical Pathways
For instance, Paclobutrazol, a triazole derivative, has been reported to alter the levels of plant hormones including gibberellins (GAs), abscisic acid (ABA), and cytokinins (CK) by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
Similar compounds such as sr-9009 have been shown to have specific pharmacokinetic properties . The bioavailability of such compounds can be influenced by factors such as solubility, stability, and the presence of transport proteins.
Result of Action
For instance, SR-9009 has been demonstrated to be specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)11(7-12(14)15)9-3-5-10(13)6-4-9/h3-6,8,11H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSILRGEYUUGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
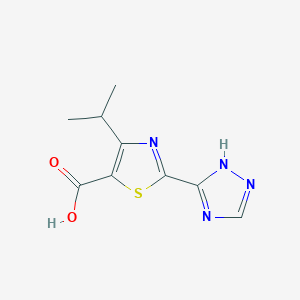
![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2997788.png)
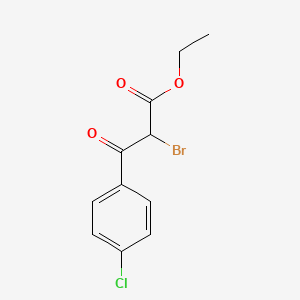
![ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2997791.png)
![2-(([2,3'-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate](/img/structure/B2997792.png)
![methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2997794.png)
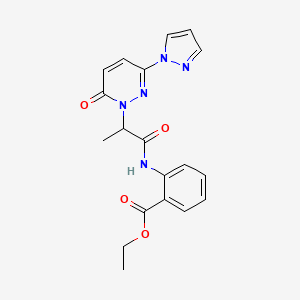
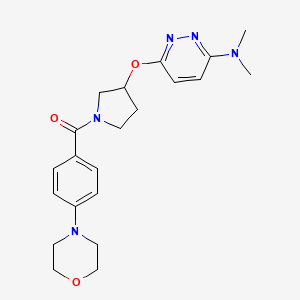
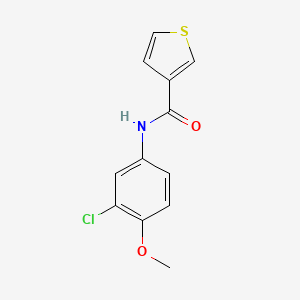
![2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2997798.png)
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2997799.png)
![N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2997800.png)
